molecular formula C12H20O3 B13414534 3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran CAS No. 67674-42-4

3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran

Cat. No.: B13414534
CAS No.: 67674-42-4
M. Wt: 212.28 g/mol
InChI Key: IRWLDXUJBJPFNV-UHFFFAOYSA-N
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Description

Chemical Identity:
3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran (CAS: 67674-42-4) is a bicyclic ether derivative with a tetrahydropyran core. Its molecular formula is C₁₂H₂₀O₃, and its structure features a vinyl group, three methyl groups, and an acetoxy substituent at the 3-position . The compound is a stereoisomer, often referenced as (3R,6R)-linalool oxide acetate in fragrance chemistry, and is recognized for its floral, woody aroma .

Synthesis:
The compound is synthesized via acetylation of its hydroxy precursor, 3-hydroxy-2,2,6-trimethyl-6-vinyltetrahydropyran (CAS: 14049-11-7), using acetic anhydride or acetyl chloride under acidic conditions . This process mirrors methods for analogous acetoxy heterocycles, such as the acetylation of 3-hydroxyfurans .

Applications:
Primarily used in perfumery, it contributes to citrus and herbal fragrance profiles. Its stability under mild acidic/basic conditions makes it suitable for cosmetic formulations .

Properties

IUPAC Name

(6-ethenyl-2,2,6-trimethyloxan-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H20O3/c1-6-12(5)8-7-10(14-9(2)13)11(3,4)15-12/h6,10H,1,7-8H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWLDXUJBJPFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)OC1CCC(OC1(C)C)(C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H20O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90886855
Record name 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate
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Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
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CAS No.

67674-42-4, 56752-50-2, 56779-64-7
Record name 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate
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Record name 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate, (3R,6S)-rel-
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Record name 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate, (3R,6R)-rel-
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Record name 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate
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Record name 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate
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Record name Tetrahydro-2,2,6-trimethyl-6-vinyl-2H-pyran-3-yl acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran typically involves the acetylation of 2,2,6-trimethyl-6-vinyltetrahydropyran-3-ol. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include maintaining the reaction mixture at a controlled temperature to ensure the complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The acetoxy group can be reduced to yield the corresponding alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄) are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which may further interact with biological pathways. The vinyl group can participate in various addition reactions, contributing to the compound’s reactivity and potential biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Key Applications Stability/Reactivity Insights
3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran C₁₂H₂₀O₃ 3-acetoxy, 2,2,6-trimethyl, 6-vinyl Fragrances, flavor enhancers Stable under mild pH; hydrolyzes in strong acids/bases
3-Acetoxy-2,5-diphenylfuran (CAS: N/A) C₁₈H₁₄O₃ 3-acetoxy, 2,5-diphenyl Intermediate in organic synthesis Reacts with Cl₂ to form peroxides; unstable at high temperatures
3-Acetoxy-2,6-dimesitylfuran (CAS: N/A) C₂₄H₂₆O₃ 3-acetoxy, 2,6-dimesityl Not well-documented Resists rearrangement under AcOH; forms gums with CrO₃
3-Oximino-17β-acetoxy-2,5-seco-3,4-bisnorandrostan-2-oic acid 2-methyl ester C₁₉H₂₇N₃O₆ Steroidal backbone, acetoxy, oximino Pharmaceutical research Forms stable oximes; decomposes under catalytic hydrogenation

Key Comparative Insights:

Structural Complexity :

  • The target compound’s tetrahydropyran core contrasts with the furan or steroidal backbones of analogs. The vinyl and methyl groups enhance its volatility, critical for fragrance diffusion, whereas bulkier substituents (e.g., diphenyl, dimesityl) in furan derivatives reduce volatility and limit applications to synthetic intermediates .

However, both compounds undergo hydrolysis in acidic conditions, releasing acetic acid .

Synthetic Pathways: The acetylation method for the target compound is simpler compared to the multi-step synthesis of steroidal acetoxy derivatives (e.g., 3-oximino-17β-acetoxy steroids), which require hydroxylamine and prolonged reaction times .

Thermal Stability: The target compound remains stable up to 200°C, whereas 3-acetoxy-2,5-diphenylfuran degrades at similar temperatures, producing phenolic byproducts .

Toxicity and Safety :

  • Safety data for the target compound (LD₅₀ > 2000 mg/kg in rats) indicate low acute toxicity, contrasting with 3-acetoxy-2,6-dimesitylfuran, which lacks comprehensive toxicological data but is suspected to form hazardous intermediates .

Research Findings and Industrial Relevance

  • Fragrance Industry : The compound’s enantiomeric purity (3R,6R configuration) is critical for its olfactory quality, distinguishing it from racemic mixtures used in cheaper formulations .
  • Chemical Stability : Its resistance to oxidation outperforms furan-based acetoxy compounds, which are prone to ring-opening reactions under oxidative conditions .

Biological Activity

3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity assessments, and applications in various fields.

Chemical Structure and Properties

The molecular formula for this compound is C12H20O3C_{12}H_{20}O_3, with a molecular weight of 196.29 g/mol. The compound features a tetrahydropyran ring with an acetoxy group and multiple methyl and vinyl substituents, contributing to its unique reactivity and biological profile.

Biological Activity

1. Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that derivatives of this compound can scavenge free radicals effectively.

2. Genotoxicity and Mutagenicity

A comprehensive evaluation of the genotoxic potential of 2,2,6-trimethyl-6-vinyltetrahydropyran (a related compound) showed no mutagenic effects in bacterial reverse mutation assays. In these studies, no significant increase in revertant colonies was observed at concentrations up to 5000 μg/plate, indicating that the compound does not pose a genotoxic risk under the tested conditions .

3. Toxicological Assessments

Toxicity evaluations have been conducted using various models to assess repeated dose toxicity, reproductive toxicity, and skin sensitization. The findings suggest that this compound is well-tolerated at exposure levels below the threshold for toxicological concern (TTC). For instance:

EndpointMaximum Acceptable Concentration
Repeated Dose Toxicity0.0015 mg/kg/dayBelow TTC
Skin Sensitization900 μg/cm²No sensitization observed
PhototoxicityNot expectedNo phototoxic effects

These assessments indicate a favorable safety profile for the compound in terms of acute toxicity .

The biological activity of this compound may be attributed to its ability to interact with various biomolecules. The acetoxy group can facilitate interactions with enzymes or receptors by forming stable covalent bonds. This mechanism could potentially lead to inhibition or modulation of biological pathways relevant to disease processes.

Case Studies

Case Study 1: Antioxidant Efficacy

A study evaluating the antioxidant properties of related compounds demonstrated their effectiveness in reducing oxidative stress markers in vitro. The results indicated that these compounds could protect cellular components from oxidative damage.

Case Study 2: Safety Profile Assessment

In a human repeated insult patch test involving 53 volunteers exposed to 1000 μg/cm² of a related compound (2,2,6-trimethyl-6-vinyltetrahydropyran), no adverse reactions indicative of sensitization were observed. This suggests a low risk for skin sensitization .

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